molecular formula C7H6FNO3 B13435827 3-Amino-6-fluoro-2-hydroxybenzoic acid

3-Amino-6-fluoro-2-hydroxybenzoic acid

Cat. No.: B13435827
M. Wt: 171.13 g/mol
InChI Key: ZEPVZBZWZMGRDU-UHFFFAOYSA-N
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Description

3-Amino-6-fluoro-2-hydroxybenzoic acid is an organic compound with the molecular formula C7H6FNO3 It is a derivative of benzoic acid, featuring an amino group at the 3-position, a fluorine atom at the 6-position, and a hydroxyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-fluoro-2-hydroxybenzoic acid can be achieved through several synthetic routes. One common method involves the nitration of 6-fluoro-2-hydroxybenzoic acid, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve:

    Nitration: Using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Reduction: Employing reducing agents such as iron powder and hydrochloric acid to convert the nitro group to an amino group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include catalytic hydrogenation for the reduction step, which offers better control over reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-fluoro-2-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The amino group can be reduced to an amine under suitable conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of appropriate catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.

Major Products

    Oxidation: Formation of 3-Amino-6-fluoro-2-oxo-benzoic acid.

    Reduction: Formation of 3-Amino-6-fluoro-2-hydroxybenzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-6-fluoro-2-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-6-fluoro-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and stability through electronic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-fluorobenzoic acid: Similar structure but lacks the hydroxyl group.

    3-Amino-2-hydroxybenzoic acid: Similar structure but lacks the fluorine atom.

    6-Fluoro-2-hydroxybenzoic acid: Similar structure but lacks the amino group.

Uniqueness

3-Amino-6-fluoro-2-hydroxybenzoic acid is unique due to the presence of all three functional groups (amino, fluorine, and hydroxyl) on the benzoic acid core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H6FNO3

Molecular Weight

171.13 g/mol

IUPAC Name

3-amino-6-fluoro-2-hydroxybenzoic acid

InChI

InChI=1S/C7H6FNO3/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,10H,9H2,(H,11,12)

InChI Key

ZEPVZBZWZMGRDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N)O)C(=O)O)F

Origin of Product

United States

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